3-Methyl-5-(piperazin-1-YL)pyridin-2-amine

Medicinal Chemistry Physicochemical Profiling ADME

Subtle structural changes in aminopyridine kinase inhibitors can drastically shift selectivity and cause irreproducible results. 3-Methyl-5-(piperazin-1-yl)pyridin-2-amine provides a well-defined probe to isolate the effect of 3-methyl substitution on membrane permeability and kinase selectivity. - Predicted >190-fold selectivity over CDK1 in related analogs, enabling cleaner profiling. - Quantifiable ΔLogP (-0.01548) and ΔTPSA (-0.73 Ų) vs. the unsubstituted analog for controlled PAMPA/Caco-2 assays. - 95% purity; shipped ambient from stock for immediate global delivery.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B13191777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperazin-1-YL)pyridin-2-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)N2CCNCC2
InChIInChI=1S/C10H16N4/c1-8-6-9(7-13-10(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,13)
InChIKeyBNGOSZTURXKBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine: Properties and Structure


3-Methyl-5-(piperazin-1-YL)pyridin-2-amine (CAS: 1553749-04-4) is an aminopyridine derivative featuring a pyridin-2-amine core substituted with a methyl group at the 3-position and a piperazine moiety at the 5-position . Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol . Predicted physicochemical properties include a boiling point of 423.9±45.0 °C, a density of 1.134±0.06 g/cm³, and a pKa of 8.68±0.10 . The compound's calculated LogP is 0.38182, with a topological polar surface area (TPSA) of 54.18 Ų and one rotatable bond .

1
Aminopyridine building block for kinase inhibitor SAR studies
2
3-methyl substitution supports CDK ATP-binding site exploration
3
Piperazine moiety enables further N-derivatization strategies

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine: Substitution Specificity


Direct substitution of 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine with its closest analog, 5-(piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3), introduces measurable and functionally significant differences in molecular properties and, by extension, biological performance . The addition of a methyl group at the 3-position alters key physicochemical parameters, including lipophilicity, polar surface area, and conformational flexibility, which directly impact passive membrane permeability, protein binding, and metabolic stability . In the context of kinase inhibitor design, where subtle changes in substituent pattern can dictate selectivity profiles across the CDK family, even minor structural modifications can lead to divergent target engagement and off-target effects [1]. Consequently, generic substitution without experimental validation of these quantifiable differences carries a high risk of irreproducible results in both in vitro and in vivo settings.

This Compound
Unsubstituted Analog (CAS 1082876-26-3)
3-methyl substitution alters lipophilicity and permeability context
Lacks 3-methyl group; physicochemical profile may not transfer
Additional rotatable bond may shift conformational preference
Zero rotatable bonds; binding kinetics may differ
Class-level SAR suggests CDK4/6 binding potential
No reported CDK inhibitory activity; target engagement context differs

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine: Physicochemical Differences


LogP: Comparison with Unsubstituted Analog

The calculated LogP value for 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine is 0.38182 , compared to 0.39730 for the unsubstituted analog 5-(piperazin-1-yl)pyridin-2-amine . The addition of the 3-methyl group results in a ΔLogP of -0.01548, indicating slightly lower lipophilicity despite the presence of an additional methyl group, likely due to subtle changes in molecular conformation and electronic distribution.

LogP Comparison
Cross-study comparable
Target: LogP 0.38182 Analog: LogP 0.39730 ΔLogP -0.01548 (3.9% lower)
Supports lipophilicity-dependent permeability review
Calculated values; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling ADME

TPSA: Comparison with Unsubstituted Analog

The TPSA of 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine is reported as 54.18 Ų , whereas the unsubstituted analog 5-(piperazin-1-yl)pyridin-2-amine exhibits a TPSA of 54.91 Ų . The 3-methyl substitution reduces TPSA by 0.73 Ų (1.3%).

TPSA Comparison
Cross-study comparable
ΔTPSA -0.73 Ų (1.3% lower)
Supports passive diffusion assessment context
2D calculated value; vendor-reported
Medicinal Chemistry Drug Design Permeability

Rotatable Bonds: Comparison with Unsubstituted Analog

3-Methyl-5-(piperazin-1-YL)pyridin-2-amine possesses 1 rotatable bond , while the unsubstituted analog 5-(piperazin-1-yl)pyridin-2-amine contains 0 rotatable bonds . The methyl group at the 3-position introduces an additional degree of rotational freedom.

Rotatable Bond Count
Cross-study comparable
Target: 1 vs Analog: 0 (Δ +1)
May influence conformational entropy and binding kinetics
Vendor-reported structural data
Molecular Modeling Conformational Analysis Drug Design

pKa: Comparison with Unsubstituted Analog

The predicted pKa of 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine is 8.68±0.10 , which is essentially identical to the predicted pKa of 8.67±0.10 reported for 5-(piperazin-1-yl)pyridin-2-amine . The ΔpKa is 0.01 units, within the error margin of prediction methods.

pKa Comparison
Cross-study comparable
Target: pKa 8.68±0.10 Analog: pKa 8.67±0.10 ΔpKa +0.01 (negligible)
Similar ionization context at physiological pH
Predicted values; within error margin of methods
Ionization State pH-Dependent Solubility Medicinal Chemistry

Kinase Selectivity (CDK4/6)

While direct enzymatic data for 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine are not publicly available, structurally related piperazinyl-pyridine derivatives with 3-position alkyl substitution demonstrate potent CDK4 inhibition (Ki = 0.400 nM) and CDK6 inhibition (Ki = 4.30 nM) [1]. The unsubstituted 5-(piperazin-1-yl)pyridin-2-amine serves as a key intermediate for the CDK4/6 inhibitor Palbociclib, but lacks intrinsic potency [2]. The addition of a 3-methyl group is known to modulate kinase selectivity by occupying hydrophobic pockets in the ATP-binding site [3].

CDK4/6 Selectivity Context
Class-level inference
Analog Ki: CDK4 0.400 nM / CDK6 4.30 nM Unsubstituted: no reported CDK4/6 activity
Class-level SAR supports CDK binding review
No direct data for this compound; analog-derived
Kinase Inhibition CDK4/6 Structure-Activity Relationship

Molecular Weight and Synthetic Utility

The molecular weight of 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine is 192.26 g/mol , compared to 178.23 g/mol for 5-(piperazin-1-yl)pyridin-2-amine . The ΔMW is 14.03 g/mol (7.9% increase), corresponding precisely to the addition of one methyl group (CH2).

Molecular Weight Shift
Cross-study comparable
ΔMW +14.03 g/mol (7.9% increase)
May require adjusted synthetic and purification routes
Corresponds to one methyl group addition
Synthetic Chemistry Building Block Lead Optimization

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine: Applications


CDK4/6 Inhibitor Lead Optimization

Use 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine as a privileged building block for generating novel CDK4/6 inhibitor candidates. The 3-methyl substitution, based on class-level SAR evidence, is predicted to occupy a hydrophobic sub-pocket within the ATP-binding site, potentially enhancing kinase selectivity over CDK1 (selectivity ratio >190-fold observed in structurally related analogs) [1]. This compound offers a distinct starting point compared to the unsubstituted 5-(piperazin-1-yl)pyridin-2-amine, which itself lacks intrinsic CDK inhibitory activity and serves primarily as a synthetic intermediate for Palbociclib [2].

ADME Profiling: Permeability and Solubility

Employ 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments to quantify the impact of 3-methyl substitution on passive diffusion. With a ΔLogP of -0.01548 and ΔTPSA of -0.73 Ų relative to the unsubstituted analog , this compound provides a controlled system for isolating the physicochemical determinants of membrane transport in aminopyridine scaffolds.

Kinase Selectivity Profiling

Utilize 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine as a probe to interrogate the selectivity landscape of the CDK family and related kinases. The compound's structural features—specifically the 3-methyl and 5-piperazine motifs—are hallmarks of ATP-competitive kinase inhibitors. Comparative profiling against the unsubstituted analog and other positional isomers (e.g., 2-methyl-5-(piperazin-1-yl)pyridin-2-amine) can elucidate the contribution of methyl placement to kinome-wide selectivity [3].

Synthetic Chemistry: Selective Alkylation Methods

Leverage 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine as a model substrate for developing and optimizing regioselective N-alkylation or cross-coupling reactions on the piperazine nitrogen. The presence of the 3-methyl group introduces steric and electronic perturbations that may influence reaction outcomes compared to unsubstituted or differently substituted analogs, providing a valuable test case for synthetic methodology .

Application
Selection Property
Validation Focus
CDK4/6 inhibitor development
3-methyl SAR context
CDK isoform selectivity profiling
Membrane permeability studies
Physicochemical property review
Passive diffusion assay validation
Kinase selectivity profiling
ATP-competitive scaffold context
Kinome-wide selectivity assessment
Regioselective derivatization
Steric and electronic perturbation context
N-alkylation method optimization
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